3-Aminoquinuclidine dihydrochloride

Descripción general

Descripción

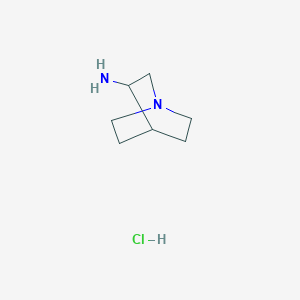

3-Aminoquinuclidine dihydrochloride is a chemical compound with the empirical formula C7H14N2 · 2HCl and a molecular weight of 199.12 g/mol . It is a derivative of quinuclidine, a bicyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinuclidine dihydrochloride typically involves the reaction of quinuclidine with ammonia or an amine source under specific conditions. One method involves the addition of a saturated solution of potassium hydroxide to commercially available this compound, followed by chloroform extraction . Another method involves chiral acid resolution in a suitable solvent, followed by recrystallization and decoloring processes .

Industrial Production Methods: For industrial production, the compound is often synthesized through a series of steps including resolving, salifying, and crystallizing. The process is designed to achieve high optical purity and yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinuclidine derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted quinuclidine compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Aplicaciones Científicas De Investigación

Neuroscience Research

3-Aminoquinuclidine dihydrochloride plays a crucial role in neuroscience, particularly in studying neurotransmitter systems. Its ability to influence acetylcholine receptors makes it valuable for understanding cognitive functions such as memory and learning.

- Case Study : Research has demonstrated that this compound can modulate acetylcholine receptor activity, leading to potential therapeutic applications in treating cognitive disorders like Alzheimer's disease. Studies indicate that compounds derived from 3-aminoquinuclidine exhibit improved binding affinities for acetylcholine receptors, enhancing cognitive performance in animal models .

Pharmaceutical Development

The compound serves as a fundamental building block in synthesizing novel pharmaceuticals, especially those targeting neurological conditions.

- Synthesis of Inhibitors : A study highlighted the conjugation of triterpenic acids with 3-aminoquinuclidine to create novel acetylcholinesterase inhibitors. These inhibitors demonstrated significant activity with IC values as low as 0.43 µM, indicating their potential for developing new treatments for neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques.

- Application in Quality Control : It aids in the quantification of related compounds within complex mixtures, ensuring accurate data collection during research and development processes. Its reliability in chromatographic methods enhances the quality control measures for pharmaceutical products .

Biochemical Assays

The compound is employed in various biochemical assays to evaluate enzyme activity and receptor binding.

- Research Findings : Studies have shown that using this compound in receptor binding assays provides insights into biochemical pathways relevant to drug development. Its role as a ligand allows researchers to better understand receptor interactions and potential therapeutic targets .

Drug Formulation

This compound also contributes to drug formulation strategies aimed at improving solubility and bioavailability.

- Enhanced Delivery Systems : Its unique chemical properties facilitate the formulation of medications that can effectively deliver active ingredients to target sites within the body, addressing common challenges associated with drug delivery systems .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroscience Research | Modulates acetylcholine receptor activity | Enhances cognitive performance in models |

| Pharmaceutical Development | Building block for novel drug synthesis | New acetylcholinesterase inhibitors developed |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Ensures accurate quantification |

| Biochemical Assays | Evaluates enzyme activity and receptor interactions | Insights into drug-target interactions |

| Drug Formulation | Improves solubility and bioavailability of medications | Effective delivery systems |

Mecanismo De Acción

The mechanism of action of 3-aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In pharmaceutical applications, it acts on specific receptors or enzymes to exert its therapeutic effects .

Comparación Con Compuestos Similares

3-Quinuclidinol: Another quinuclidine derivative with similar chemical properties.

3-Aminopyrrolidine: A structurally related compound with different biological activities.

2-Methyl-3-Quinuclidinone: A quinuclidine derivative used in various chemical syntheses.

Uniqueness: 3-Aminoquinuclidine dihydrochloride is unique due to its specific amino group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in organic synthesis and its applications in diverse fields make it a valuable compound in scientific research .

Actividad Biológica

3-Aminoquinuclidine dihydrochloride (3-AQ) is an organic compound with notable biological activity, particularly in the realm of antimicrobial properties. This article explores its synthesis, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by its unique bicyclic structure. The molecular formula is , which indicates the presence of two hydrochloride groups that enhance its solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-AQ and its derivatives, particularly against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of selected derivatives against key bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 3-Aminoquinuclidine | Staphylococcus aureus (ATCC 25923) | 25 |

| Listeria monocytogenes (ATCC 7644) | 31 | |

| Enterococcus faecalis (ATCC 29212) | 63 | |

| QNH₂-C₁₄ | Staphylococcus aureus (ATCC 25923) | 25 |

| QNH₂-C₁₆ | Staphylococcus aureus (ATCC 25923) | 25 |

These findings indicate that compounds derived from 3-aminoquinuclidine exhibit significant antibacterial activity, particularly against resistant strains such as MRSA .

The mechanism through which 3-AQ exerts its antibacterial effects involves disrupting bacterial cell membranes. Studies have shown that the compound increases membrane permeability, leading to cell lysis. Flow cytometric analyses revealed that treatment with QNH₂-C₁₆ resulted in over 90% cell death in treated populations after four hours, indicating a rapid bactericidal effect .

Case Study: Efficacy Against Biofilms

A study investigated the efficacy of 3-amidoquinuclidine derivatives in inhibiting biofilm formation by Staphylococcus aureus. The results demonstrated that these compounds not only reduced biofilm biomass but also inhibited the initial adhesion of bacteria to surfaces, a critical step in biofilm development. The ability to suppress biofilm formation is particularly relevant for medical devices and chronic infections .

Case Study: Toxicity Assessment

In terms of safety, the toxicity profile of 3-AQ was assessed through various routes of administration. The intravenous LD50 in mice was determined to be approximately 180 mg/kg, indicating moderate toxicity. Skin contact can cause irritation, suggesting that while effective as an antimicrobial agent, careful handling is necessary to mitigate allergic reactions .

Research Findings and Future Directions

Research indicates that the structural features of quaternary ammonium compounds significantly influence their biological activity. For instance, the introduction of polar groups has been shown to enhance antibacterial efficacy while reducing toxicity . Future studies are expected to focus on optimizing the structure of 3-aminoquinuclidine derivatives to maximize their antimicrobial potential while minimizing side effects.

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6238-14-8 (Parent) | |

| Record name | Quinuclidine, 3-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6530-09-2 | |

| Record name | Quinuclidine, 3-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminoquinuclidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the chirality of 3-aminoquinuclidine dihydrochloride in chemical synthesis?

A: this compound exists in two enantiomeric forms: (R)- and (S)-3-aminoquinuclidine dihydrochloride. This chirality is crucial because it allows for the synthesis of enantiomerically pure compounds. For instance, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] were selectively synthesized using the corresponding enantiomer of this compound. [] This selectivity is vital in pharmaceutical development, as different enantiomers can exhibit distinct biological activities.

Q2: How has this compound been utilized in developing new catalysts?

A: Researchers have successfully synthesized an enantiopure thiourea organocatalyst using (-)-(S)-3-aminoquinuclidine dihydrochloride. [, ] This novel thiourea catalyst demonstrated activity in several asymmetric reactions, including Michael additions, nitromethane 1,4-addition, and Friedel-Crafts alkylation, albeit with moderate yields and enantioselectivities. This research highlights the potential of using this compound as a scaffold for developing new chiral catalysts.

Q3: Can you elaborate on the role of this compound in material science, specifically in synthesizing noncentrosymmetric molybdates?

A: Research indicates that this compound plays a crucial role as a structure-directing agent in synthesizing noncentrosymmetric molybdates. [] By reacting racemic 3-aminoquinuclidine with molybdenum trioxide and water under hydrothermal conditions, researchers were able to crystallize three new compounds: [C7H16N2][Mo3O10] x H2O, [C7H16N2]2[Mo8O26] x H2O, and [C7H16N2]2[Mo8O26] x 4 H2O. These compounds were found to have varying stabilities depending on the initial reactant ratios. Importantly, by utilizing enantiopure (R)- or (S)-3-aminoquinuclidine dihydrochloride, two new noncentrosymmetric compounds, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26], were synthesized. These compounds crystallize in the noncentrosymmetric space group P2(1) (No. 4) and belong to the polar crystal class 2 (C2), exhibiting second-harmonic generation activity. This research highlights the potential of this compound in designing materials with specific optical properties.

Q4: Are there any alternative synthetic routes for this compound that offer improvements over traditional methods?

A: Yes, researchers have developed an improved procedure for synthesizing both (R)- and (S)-3-aminoquinuclidine dihydrochloride. [, ] This method involves a streamlined one-pot synthesis of a key imine intermediate (2) using lithium oxide as the base and molecular sieves. This improved process offers several advantages, including potentially higher yields, reduced reaction time, and simplified purification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.